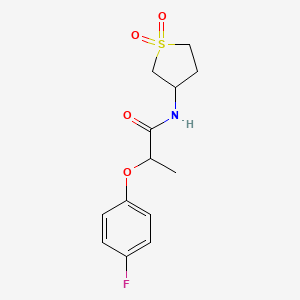
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of thiolactones and contains both a thiol group (sulfur) and a lactone ring. The compound’s systematic name reflects its chemical composition and functional groups.
Vorbereitungsmethoden
2.1 Synthetic Routes
Several synthetic routes exist for the preparation of Compound X. Here are two common methods:
-
Thiolactone Formation via Cyclization
- Starting material: 4-fluorophenol (4-FPhOH)
- Reaction steps:
Acylation: 4-FPhOH reacts with to form the corresponding acyl chloride.
Cyclization: The acyl chloride undergoes intramolecular cyclization in the presence of a base (e.g., or ), resulting in the formation of the thiolactone ring.
- Overall reaction:
4-FPhOH+SOCl₂→Compound X
-
Thiolactone Formation via Amide Coupling
- Starting material: 4-fluorophenoxyacetic acid (4-FPhOAcOH)
- Reaction steps:
Activation: 4-FPhOAcOH is activated using a coupling reagent (e.g., ) and a catalyst (e.g., ).
Coupling: The activated acid reacts with to form Compound X.
- Overall reaction:
4-FPhOAcOH+thiolacetic acid→Compound X
2.2 Industrial Production
Industrial-scale production of Compound X typically involves the second method due to its efficiency and scalability. Optimization of reaction conditions, solvent choice, and purification steps ensures high yields.
Analyse Chemischer Reaktionen
Compound X undergoes various chemical reactions:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: Reduction of the lactone ring yields the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Hydrolysis: Compound X can undergo hydrolysis to regenerate the carboxylic acid.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in:
Medicinal Chemistry: It serves as a scaffold for designing potential drugs targeting specific enzymes or receptors.
Agrochemicals: Compound X derivatives may exhibit herbicidal or fungicidal properties.
Polymer Chemistry: Thiolactones participate in polymerization reactions.
Materials Science: Its unique structure contributes to novel materials.
Wirkmechanismus
The precise mechanism of action for Compound X varies based on its application. In drug development, it may inhibit an enzyme or modulate a signaling pathway. Further research is needed to elucidate specific targets.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its thiolactone moiety and fluorine substitution. Similar compounds include:
Thiolactones: Other thiolactones with different substituents.
Fluorinated Compounds: Those containing a fluorine atom in the aromatic ring.
Eigenschaften
Molekularformel |
C13H16FNO4S |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C13H16FNO4S/c1-9(19-12-4-2-10(14)3-5-12)13(16)15-11-6-7-20(17,18)8-11/h2-5,9,11H,6-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZITRQXTWNABIBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12132482.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12132484.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132493.png)


![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
![1-(4-Bromophenyl)-2-({5-[(4-tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12132549.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)
![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
